1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H22ClN5O2S and its molecular weight is 467.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide represents a novel chemical entity with potential therapeutic applications. This article reviews its biological activity based on available literature, including synthesis methods, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Quinazoline Core : Known for diverse biological activities.
- Chlorobenzyl and Cyclopentyl Substituents : These groups may influence the compound's pharmacokinetics and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of triazole and quinazoline have shown efficacy against various bacterial strains. The presence of bulky hydrophobic groups in these compounds often correlates with enhanced antimicrobial activity. Specific studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml for related compounds against Escherichia coli and Bacillus subtilis .
Anti-inflammatory Effects
Compounds within the triazole family have demonstrated anti-inflammatory properties. For example, some derivatives inhibit transforming growth factor (TGF)-β1-induced collagen I upregulation in murine proximal tubular cells, which is significant for renal fibrosis . The structure of the target compound suggests it may exhibit similar mechanisms.
Binding Affinity Studies
Binding affinity studies reveal that modifications to the chlorobenzyl group can significantly affect receptor interactions. For instance, a related chlorobenzyl derivative showed high binding affinity (Ki = 10.7 nM) at the A3 adenosine receptor . This suggests that the 3-chlorobenzyl moiety may enhance receptor selectivity and potency.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various triazolopyrimidinone derivatives and evaluated their biological activity in vitro. The findings indicated that specific substitutions could enhance activity against inflammatory pathways .
- Pharmacological Profiles : Another investigation into related compounds highlighted their potential as selective phosphodiesterase inhibitors, which are crucial in managing inflammatory diseases .
- Structure-Activity Relationship (SAR) : Research on 1,2,4-triazolo[3,4-a]pyridines has established a framework for understanding how structural variations impact biological activity . This can guide future modifications of the target compound to optimize its therapeutic effects.
Data Table: Biological Activity Summary
Activity Type | Related Compounds | MIC Values (µg/ml) | Binding Affinity (Ki nM) |
---|---|---|---|
Antimicrobial | Triazole derivatives | 12.5 - 25 | N/A |
Anti-inflammatory | TGF-β1 inhibitors | N/A | N/A |
Receptor Binding | Chlorobenzyl derivatives | N/A | 10.7 |
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methylsulfanyl]-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S/c1-28-21(31)18-10-9-15(20(30)25-17-7-2-3-8-17)12-19(18)29-22(28)26-27-23(29)32-13-14-5-4-6-16(24)11-14/h4-6,9-12,17H,2-3,7-8,13H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKKGWGHAMZUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.